molecular formula C5H11BrZn B1588596 1-Ethylpropylzinc bromide CAS No. 308796-09-0

1-Ethylpropylzinc bromide

Cat. No. B1588596
M. Wt: 216.4 g/mol
InChI Key: JLDLOWLHWKATSJ-UHFFFAOYSA-M
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Description

1-Ethylpropylzinc Bromide is an abundant medicinal chemical reagent that plays a key role in the formulation of a variety of drugs . It extends its functionality from combating inflammatory disturbances and cardiovascular afflictions to battling bacterial invasions within the biological milieu .


Molecular Structure Analysis

The molecular formula of 1-Ethylpropylzinc bromide is C5H11BrZn . The InChI string is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 . The Canonical SMILES string is CC[CH-]CC.[Zn+]Br .


Physical And Chemical Properties Analysis

1-Ethylpropylzinc bromide is a light to dark brown liquid . It has a density of 0.95 g/mL at 25 °C . It is stored at 2-8°C .

Scientific Research Applications

  • Chemistry Education : Research in chemistry education has utilized ethyl bromide, a compound related to 1-Ethylpropylzinc bromide, in teaching. This approach involves students raising questions about the material before class, engaging in class discussions, and exploring the teaching content and research methods related to the compound (Han Li-rong, 2010).

  • Agricultural Applications : A study on the pre-treatment of blueberries with 1-methylcyclopropene, a compound structurally similar to 1-Ethylpropylzinc bromide, suggests its potential in mitigating methyl bromide-induced damage in agriculture. This research highlights the role of ethylene action inhibitors in preserving fruit quality during transport and storage (Ortiz et al., 2018).

  • Absorption Refrigeration Technology : Research into bromide-based ionic liquids, including compounds similar to 1-Ethylpropylzinc bromide, demonstrates their potential as working fluids in absorption refrigeration technology. This study provides insights into the thermodynamic and physicochemical properties of these liquids, which are crucial for their application in this field (Królikowska et al., 2019).

  • Environmental Remediation : In environmental science, research on ethidium bromide, which shares a bromide group with 1-Ethylpropylzinc bromide, has been conducted to explore its degradation using magnetic nanocatalysts. This research is vital in understanding the treatment of carcinogenic compounds in environmental remediation (Xie et al., 2020).

  • Gas Chromatography : The organic molten salt ethylpyridinium bromide, structurally related to 1-Ethylpropylzinc bromide, has been studied for its potential as a stationary phase in gas chromatography. This research underscores the importance of such compounds in analytical chemistry for separating organic compounds (Pacholec & Poole, 1983).

  • Post-Harvest Treatment of Fruits and Vegetables : The application of 1-methylcyclopropene, a compound related to 1-Ethylpropylzinc bromide, in the treatment of fruits and vegetables after harvest is another area of research. This involves understanding its effects on ripening, senescence, and maintaining product quality, which is crucial for the agricultural sector (Watkins, 2006).

  • Redox Flow Batteries : Studies on bromide-based flow batteries, involving compounds like 1-Ethyl-1-methylpyrrolidinium bromide, provide insights into the stabilization of bromine during charging and the influence of bromine-complexing agents on the electrochemical performance. This research is significant for the development of efficient energy storage systems (Han et al., 2017).

  • Copper Corrosion Inhibition : The exploration of imidazolium-based ionic liquids, including compounds like 1-butyl-3-ethylimidazolium bromide, in inhibiting copper corrosion in acidic media is another area where related compounds have been applied. This is relevant for materials science and engineering to prevent metal degradation (Vastag et al., 2018).

Safety And Hazards

1-Ethylpropylzinc bromide is a highly flammable liquid and vapor . In contact with water, it releases flammable gases which may ignite spontaneously . It may cause drowsiness or dizziness, and is harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDLOWLHWKATSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpropylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpropylzinc bromide
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1-Ethylpropylzinc bromide
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1-Ethylpropylzinc bromide
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Citations

For This Compound
3
Citations
M Barker, M Clackers, R Copley… - Journal of medicinal …, 2006 - ACS Publications
… 43, 1-ethylpropylzinc bromide, and acryloyl chloride 44. In a one-pot procedure, the acryloyl chloride 44 is first converted to the desired vinyl ketone 45 using 1-ethylpropylzinc bromide …
Number of citations: 95 pubs.acs.org
MH Bolli, S Abele, M Birker, R Bravo… - Journal of Medicinal …, 2014 - ACS Publications
… At room temperature, a 0.5 M solution of 1-ethylpropylzinc bromide in THF (46.8 mL, 23.4 mmol) was added dropwise to the mixture. The mixture was stirred at 80 C for 16 h before the …
Number of citations: 25 pubs.acs.org
LM Wickham, RK Dhungana, R Giri - ACS omega, 2022 - ACS Publications
Dicarbofunctionalization is an important efficient synthetic technique for adding two chemical moieties across an alkene. Here, a novel method of reductive dicarbofunctionalization has …
Number of citations: 5 pubs.acs.org

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